molecular formula C9H19BrO B15326828 4-(Bromomethyl)-1-methoxy-4-methylhexane

4-(Bromomethyl)-1-methoxy-4-methylhexane

Cat. No.: B15326828
M. Wt: 223.15 g/mol
InChI Key: NBZRPZUYGCSICA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxy-4-methylhexane is an organic compound characterized by the presence of a bromomethyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-methyl-1-methoxyhexane with bromine in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methoxy-4-methylhexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and amines.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: The primary product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-1-methoxy-4-methylhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxy-4-methylhexane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzophenone
  • 4-(Bromomethyl)pyridine

Uniqueness

4-(Bromomethyl)-1-methoxy-4-methylhexane is unique due to its specific structure, which combines a bromomethyl group with a methoxy and methyl-substituted hexane backbone. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

4-(bromomethyl)-1-methoxy-4-methylhexane

InChI

InChI=1S/C9H19BrO/c1-4-9(2,8-10)6-5-7-11-3/h4-8H2,1-3H3

InChI Key

NBZRPZUYGCSICA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCOC)CBr

Origin of Product

United States

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